(1H-Pyrazol-4-yl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

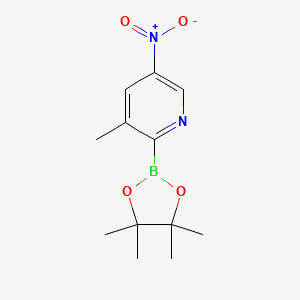

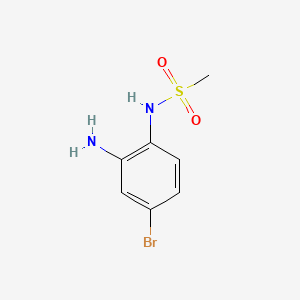

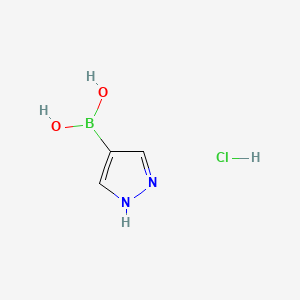

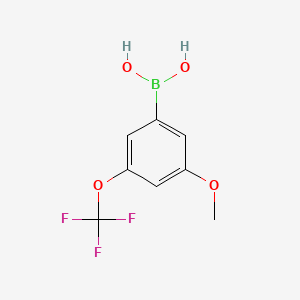

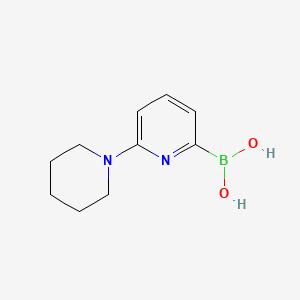

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C3H6BClN2O2 . It is also known by other synonyms such as “4-Pyrazoleboronic acid” and "Pyrazol-4-ylboronic acid" .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate .

Molecular Structure Analysis

The molecular weight of “this compound” is 148.35 . The molecular formula is C3H6BClN2O2 .

Chemical Reactions Analysis

“this compound” is used as a reagent in several reactions. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 146-151 °C . The storage temperature is 2-8°C .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : A study demonstrated the synthesis of 1-Alkyl-pyrazole acid, an important intermediate for many biologically active compounds. The target compound was prepared with a yield of 27.4% starting from 1H-pyrazole (Zhang Yu-jua, 2013).

Synthesis and Structural Characterization of Silylated or Germylated Pyrazoleboronic Acids : Another study involved obtaining a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are important in the synthesis of various compounds. The acids were characterized by NMR spectroscopy and X-ray crystallography (K. Durka et al., 2015).

Chemical Synthesis Improvements

- Improved Synthesis of 1-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester : An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester was described. This method is significant for its high yield and long-term bench stability, making it efficient for use in Suzuki couplings (Peter R. Mullens, 2009).

Chemical Reactions and Structural Analysis

Pyrazole Derivatives of Diborane(4) : A study investigated neutral Boron Pyrazole species, assuming their existence in a polymeric structure. This research provides insights into the chemistry of B-(1-pyrazolyl)pyrazaboles and poly(1-pyrazolyl)borates (C. Brock et al., 1988).

Regiospecific Synthesis of 1,5-disubstituted-1H-pyrazoles : This research described a procedure for preparing 1-substituted-5-hydroxy-1H-pyrazoles, indicating the versatility of pyrazole derivatives in chemical syntheses (P. Dragovich et al., 2007).

Corrosion Inhibition

- Potential Role in Corrosion Inhibition : A study explored the use of pyrazoline derivatives in enhancing the corrosion resistance of mild steel. This application is particularly relevant in industries such as petroleum refining (H. Lgaz et al., 2020).

Miscellaneous Applications

Copper(I) Complexes with Tridentate Ligands : Research on copper(I) complexes with tridentate oxazoline-based scorpionate ligands demonstrated the use of poly(pyrazol-1-yl)borates in coordination compounds (Tomoaki Takayama et al., 2016).

An NMR Study of Bortezomib Degradation : This study analyzed the stability and degradation of bortezomib, a boronic drug, under clinical conditions, providing important insights into the stability of boronic compounds (A. Bolognese et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

This allows them to modulate the activity of these targets .

Result of Action

Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 |

Source

|

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-38-9 |

Source

|

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)